molecular formula C7H5BrFIO B14027952 (3-Bromo-2-fluoro-6-iodophenyl)methanol

(3-Bromo-2-fluoro-6-iodophenyl)methanol

Cat. No.: B14027952
M. Wt: 330.92 g/mol
InChI Key: KRXIMGJETMDJER-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5BrFIO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the phenylmethanol derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for carbon-carbon bond formation.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

(3-Bromo-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-iodophenyl)methanol
  • (6-Bromo-2-fluoro-3-iodophenyl)methanol
  • (3-Bromo-6-fluoro-2-iodophenyl)methanol

Uniqueness

(3-Bromo-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

(3-bromo-2-fluoro-6-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2

InChI Key

KRXIMGJETMDJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)F)CO)I

Origin of Product

United States

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